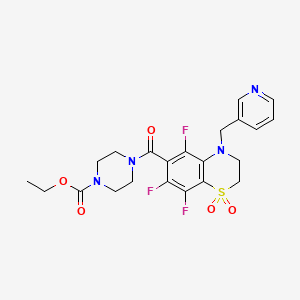
C22H23F3N4O5S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide involves multiple steps, including the formation of the furo[3,4-b][1,4]thiazine ring system and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide: has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide include other furo[3,4-b][1,4]thiazine derivatives and fluorophenyl compounds .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity.
Biological Activity
C22H23F3N4O5S is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article provides an overview of the compound's properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : this compound
- Molecular Weight : 490.50 g/mol
- Structural Features : The compound contains a thiazine ring, multiple fluorine atoms, and a carboxamide functional group, which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific biomolecules. It has been studied for its potential as:
- Inhibitor of PRMT5 : Research indicates that this compound may inhibit protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. By inhibiting PRMT5, the compound can alter gene expression patterns, potentially leading to reduced cancer cell proliferation.
- Modulator of Enzyme Activity : The compound may bind to various enzymes or receptors, modulating their activity and leading to significant biochemical effects. The exact pathways and molecular targets depend on the specific context of use.
Table 1: Summary of Biological Activities
Case Studies
-
Inhibition of PRMT5 in Cancer Research
- Objective : To evaluate the efficacy of this compound in inhibiting PRMT5 activity.
- Methodology : In vitro assays using various cancer cell lines.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating its potential as a therapeutic agent against cancers where PRMT5 is overexpressed.
-
Metabolic Pathway Modulation
- Objective : To determine the compound's effect on metabolic enzyme pathways.
- Methodology : Enzyme kinetics assays were conducted to assess changes in enzyme activity upon treatment with this compound.
- Results : The compound showed a dose-dependent inhibition of key metabolic enzymes, suggesting its role as a metabolic modulator .
Discussion
The compound this compound exhibits promising biological activity through its interaction with critical biomolecules involved in cancer progression and metabolism. Its mechanism as a PRMT5 inhibitor highlights its potential for therapeutic applications in oncology. Further research is needed to elucidate its full range of biological effects and to establish clinical relevance.
Properties
Molecular Formula |
C22H23F3N4O5S |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
ethyl 4-[5,7,8-trifluoro-1,1-dioxo-4-(pyridin-3-ylmethyl)-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23F3N4O5S/c1-2-34-22(31)28-8-6-27(7-9-28)21(30)15-16(23)18(25)20-19(17(15)24)29(10-11-35(20,32)33)13-14-4-3-5-26-12-14/h3-5,12H,2,6-11,13H2,1H3 |
InChI Key |
WEYHNVDPSXIRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CC4=CN=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















